Methyl 2,6-dimethyl-1H-indole-3-carboxylate
Overview
Description
Methyl 2,6-dimethyl-1H-indole-3-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .
Mechanism of Action
Target of Action
Methyl 2,6-dimethyl-1H-indole-3-carboxylate, also known as 2,6-Dimethylindole-3-carboxylic acid methyl ester, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives like this compound can influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that indole derivatives can cross the blood-brain barrier, suggesting good bioavailability .
Result of Action
Indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of alzheimer’s disease . They have also been shown to inhibit ion exchange, melatonin synthesis, and aziridine production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature
Biochemical Analysis
Biochemical Properties
Methyl 2,6-dimethyl-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, this compound has been found to inhibit ion exchange and melatonin synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic potential.
Cellular Effects
This compound influences various cellular processes and functions. Indole derivatives are known to exhibit antiviral, anticancer, and anti-inflammatory activities . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . These effects underscore the compound’s potential in therapeutic applications and its impact on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, the compound has been shown to inhibit the production of β-amyloid by binding to specific enzymes involved in its synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit stable biochemical activity over extended periods . The compound’s degradation products may also have biological activity, which can influence the overall effects observed in in vitro or in vivo studies . These temporal effects are essential for understanding the compound’s long-term therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression . At higher doses, it may cause toxicity or adverse effects on cellular function . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . For example, the compound has been shown to inhibit the activity of enzymes involved in the synthesis of β-amyloid, thereby affecting its metabolic pathway . Additionally, it can influence the levels of other metabolites by modulating enzyme activity and gene expression . These interactions highlight the compound’s potential in modulating metabolic pathways and its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation . For instance, indole derivatives have been shown to interact with specific transporters that mediate their uptake and distribution within cells . These interactions are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 2,6-dimethyl-1H-indole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Methyl 2,6-dimethyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2,6-dimethyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at positions 2 and 6 can affect the compound’s electronic properties and steric hindrance, differentiating it from other indole derivatives .
Properties
IUPAC Name |
methyl 2,6-dimethyl-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-9-10(6-7)13-8(2)11(9)12(14)15-3/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAYIUKGMSMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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